Clerodenoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Clerodenoside A can be extracted from the stem of Clerodendrum inerme . The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . The synthetic routes and reaction conditions for this compound are not extensively documented, but it is known that the compound can be synthesized through the acetylation of martynoside .
Chemical Reactions Analysis
Clerodenoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Clerodenoside A has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying phenolic glycosides . In biology, it has been shown to exhibit anticancer activity against murine melanoma cells by inducing apoptosis . In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions . Additionally, it has applications in the pharmaceutical industry as a natural product with potential therapeutic benefits .
Mechanism of Action
The mechanism of action of Clerodenoside A involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, this compound can inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Clerodenoside A is similar to other phenolic glycosides, such as verbascoside and isoverbacoside . it is unique in its specific structure and biological activities. For example, while verbascoside also exhibits anticancer properties, this compound has been shown to be more effective in inducing apoptosis in certain cancer cell lines . Other similar compounds include seguinoside K and cistanoside D, which share structural similarities but differ in their specific biological activities .
Properties
Molecular Formula |
C35H44O17 |
---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3/b11-8+/t17-,26+,28-,29+,30+,31+,32+,33+,34+,35-/m0/s1 |
InChI Key |
FKQAKDVHZLFUIJ-QHQROHLOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.